Piperazine, 1-[2-(3,4-difluorophenyl)ethyl]-4-(3-phenylpropyl)-, dihydrochloride
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Overview
Description
Piperazine, 1-[2-(3,4-difluorophenyl)ethyl]-4-(3-phenylpropyl)-, dihydrochloride is a chemical compound that belongs to the class of piperazine derivatives Piperazine derivatives are known for their wide range of biological and pharmaceutical activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of piperazine, 1-[2-(3,4-difluorophenyl)ethyl]-4-(3-phenylpropyl)-, dihydrochloride typically involves the reaction of 1-(3,4-difluorophenyl)piperazine with 3-phenylpropyl bromide under basic conditions. The reaction is carried out in the presence of a suitable base such as potassium carbonate in an aprotic solvent like dimethylformamide. The resulting product is then treated with hydrochloric acid to obtain the dihydrochloride salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Piperazine, 1-[2-(3,4-difluorophenyl)ethyl]-4-(3-phenylpropyl)-, dihydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine nitrogen atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of corresponding N-oxides.
Reduction: Formation of reduced piperazine derivatives.
Substitution: Formation of N-alkylated piperazine derivatives.
Scientific Research Applications
Piperazine, 1-[2-(3,4-difluorophenyl)ethyl]-4-(3-phenylpropyl)-, dihydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including its interaction with various receptors.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Used in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of piperazine, 1-[2-(3,4-difluorophenyl)ethyl]-4-(3-phenylpropyl)-, dihydrochloride involves its interaction with specific molecular targets in the body. It is believed to exert its effects by binding to certain receptors, thereby modulating their activity. The exact pathways involved are still under investigation, but it is known to affect neurotransmitter systems, particularly those involving dopamine and serotonin.
Comparison with Similar Compounds
Similar Compounds
- 1-(3,4-Difluorophenyl)piperazine
- 1-[2-(benzhydryloxy)ethyl]-4-(3-phenylpropyl)piperazine dihydrochloride
Uniqueness
Piperazine, 1-[2-(3,4-difluorophenyl)ethyl]-4-(3-phenylpropyl)-, dihydrochloride is unique due to its specific substitution pattern, which imparts distinct biological activities. Compared to other similar compounds, it has shown promising results in preliminary studies, particularly in its potential therapeutic applications.
Properties
Molecular Formula |
C21H28Cl2F2N2 |
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Molecular Weight |
417.4 g/mol |
IUPAC Name |
1-[2-(3,4-difluorophenyl)ethyl]-4-(3-phenylpropyl)piperazine;dihydrochloride |
InChI |
InChI=1S/C21H26F2N2.2ClH/c22-20-9-8-19(17-21(20)23)10-12-25-15-13-24(14-16-25)11-4-7-18-5-2-1-3-6-18;;/h1-3,5-6,8-9,17H,4,7,10-16H2;2*1H |
InChI Key |
DUVXQOZYSVJTBK-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CCCC2=CC=CC=C2)CCC3=CC(=C(C=C3)F)F.Cl.Cl |
Origin of Product |
United States |
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